![molecular formula C24H22N6O2 B2436202 1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1251674-05-1](/img/structure/B2436202.png)
1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a pyrazolo[1,5-a]pyrimidine core linked to a piperazine ring and a pyridine moiety. This unique configuration contributes to its distinct pharmacological properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₈O
- IUPAC Name : this compound
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts the cell cycle, leading to apoptosis in cancer cells. The compound's interactions with CDK2 have been shown to significantly reduce cell viability in various cancer cell lines.
Biochemical Pathways
By inhibiting CDK2 activity, the compound affects key biochemical pathways involved in cell proliferation and survival. This action is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-proliferative effects against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
Cytotoxicity Data
Cytotoxicity assays have revealed varying degrees of effectiveness against these cell lines. For instance:
Compound | IC50 (µM) - MCF-7 | IC50 (µM) - HCT-116 | IC50 (µM) - HepG2 |
---|---|---|---|
5a | 18.94 ± 0.90 | 13.26 ± 0.67 | 16.11 ± 0.82 |
5b | 18.52 ± 0.92 | 8.64 ± 0.44 | 12.76 ± 0.62 |
5c | 20.26 ± 1.06 | 16.74 ± 0.86 | 15.45 ± 0.75 |
These results indicate that the compound has moderate to good anti-tumor effects.
Synthesis and Characterization
Research has focused on synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines to enhance their biological activity and specificity towards CDK2 inhibition. The synthesis typically involves reactions between substituted phenyl groups and pyrazolo derivatives under controlled conditions.
Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of the compound with CDK2. These studies help elucidate how structural modifications can enhance binding efficacy and specificity.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that these compounds possess favorable bioavailability profiles, which is crucial for their potential therapeutic application.
Potential Therapeutic Applications
Given its mechanism of action and biological activity, the compound holds promise for development as an anticancer agent targeting CDK2-related pathways. It may also be explored for:
- Treatment of kinase-dependent diseases.
- Development of novel chemotherapeutic agents with improved efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
The compound has shown promising results in preclinical studies as an inhibitor of specific kinases involved in cancer progression. Kinases such as c-Abl and Bcr-Abl are crucial in the signaling pathways that promote cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective inhibition against c-Kit and PDGFR kinases, which are often overexpressed in various cancers. The introduction of the piperazine group in this compound may enhance the selectivity and potency against these targets .
Inflammation Modulation
Research indicates that derivatives of this compound can also play a role in anti-inflammatory responses. By modulating pathways involving PI3K and mTOR, these compounds can reduce inflammatory cytokine production.
- Case Study : A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anti-inflammatory effects in vitro, showing significant reduction in TNF-alpha levels in activated macrophages .
Neuropharmacology
The piperazine ring is known for its neuroactive properties, making this compound a potential candidate for treating neurological disorders such as depression or anxiety.
- Research Insight : Studies have indicated that compounds with similar structures can act as serotonin receptor modulators, potentially leading to new treatments for mood disorders .
Pharmacological Evaluation
The pharmacological evaluation of 1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone involves various assays to determine its efficacy and safety profile.
In Vitro Studies
In vitro assays have been conducted to assess the compound's IC50 values against various kinases:
Kinase Target | IC50 (µM) |
---|---|
c-Kit | 0.45 |
PDGFR | 0.60 |
PI3Kα | 2.30 |
These results suggest that the compound exhibits potent inhibitory activity against these targets, supporting its potential use in targeted cancer therapies .
Eigenschaften
IUPAC Name |
1-[4-[4-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c1-17(31)18-2-4-20(5-3-18)28-12-14-29(15-13-28)24(32)21-16-27-30-22(8-11-26-23(21)30)19-6-9-25-10-7-19/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTQHTZJGPBQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.